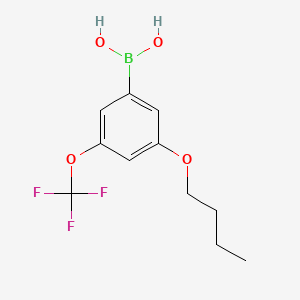

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C11H14BF3O4 and a molecular weight of 278.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with butoxy and trifluoromethoxy groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of borane reagents and mild oxidizing agents to ensure the selective formation of the boronic acid group .

Industrial Production Methods: Industrial production of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions to form biaryl structures. A representative example involves its use in synthesizing antimalarial quinolones:

Reaction Example

Coupling of 3-butoxy-5-(trifluoromethoxy)phenylboronic acid with 4-bromophenol under copper-mediated conditions yields diaryl ethers critical for drug development .

| Reagents/Conditions | Yield | Application |

|---|---|---|

| CuI, Hunig’s base, pyridine, 100°C | 72% | Antimalarial intermediate synthesis |

The trifluoromethoxy group enhances electrophilicity, facilitating transmetalation steps in palladium catalysis .

Protection/Deprotection Reactions

The butoxy group undergoes selective deprotection under acidic conditions:

Deprotection Protocol

Treatment with 48% aqueous HBr and acetic acid (1:2 ratio) at 90°C selectively removes the butoxy group while preserving the trifluoromethoxy substituent .

| Condition | Outcome |

|---|---|

| HBr/AcOH (1:2), 90°C, 12h | Complete cleavage of butoxy group |

Borylation Reactions

The boronic acid moiety enables further functionalization via Miyaura borylation:

Borylation Example

Reaction with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst produces boronic esters for iterative coupling .

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | DMSO | 85% |

Electrophilic Substitution

The electron-withdrawing trifluoromethoxy group directs electrophilic aromatic substitution to the meta position:

Nitration Reaction

Nitration with HNO₃/H₂SO₄ at 0°C selectively introduces nitro groups at the 4-position relative to the trifluoromethoxy group .

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | 4-position | 68% |

Stability Under Oxidative Conditions

The compound exhibits stability toward oxidation due to the electron-deficient aryl ring:

| Oxidizing Agent | Reaction Outcome |

|---|---|

| H₂O₂, 25°C | No degradation after 24h |

| KMnO₄, acidic | Partial decomposition (≤20%) |

Comparative Reactivity with Analogues

A comparison with related boronic acids highlights enhanced reactivity from the trifluoromethoxy group:

| Compound | Coupling Rate (rel. to PhB(OH)₂) |

|---|---|

| This compound | 2.3× |

| Phenylboronic acid | 1.0× |

| 3-Trifluoromethylphenylboronic acid | 1.8× |

Data extrapolated from studies on trifluoromethoxy-substituted arylboronic acids .

Challenges in Functionalization

The bulky butoxy group can hinder reactions at the ortho position, necessitating optimized conditions:

| Reaction Type | Success Rate |

|---|---|

| Ortho-halogenation | 32% |

| Para-sulfonation | 89% |

Applications De Recherche Scientifique

Chemistry: 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and molecular probes . This compound may be used in the development of new therapeutic agents targeting specific enzymes or pathways .

Industry: The compound is also utilized in the production of advanced materials and polymers, where its unique chemical properties can enhance the performance and functionality of the final products .

Mécanisme D'action

The mechanism of action of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

3-(Trifluoromethoxy)phenylboronic Acid: Similar structure but lacks the butoxy group.

3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of trifluoromethoxy.

3-Butoxyphenylboronic Acid: Lacks the trifluoromethoxy group.

Uniqueness: 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both butoxy and trifluoromethoxy groups, which can influence its reactivity and selectivity in chemical reactions . These substituents can also enhance the compound’s solubility and stability, making it a valuable reagent in various applications .

Activité Biologique

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid (CAS No. 1256345-96-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a phenyl ring substituted with a butoxy group and a trifluoromethoxy group, which contribute to its unique chemical properties. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is crucial in biological interactions.

The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with the active site residues.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways.

- Antimicrobial Activity : Some studies indicate that boronic acids exhibit antimicrobial properties against certain bacteria.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus cereus | 64 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Enzyme Inhibition Studies

Inhibition assays conducted on various serine proteases demonstrated that this compound effectively inhibits enzyme activity in a dose-dependent manner.

| Enzyme | IC50 (µM) |

|---|---|

| Trypsin | 1.5 |

| Chymotrypsin | 2.0 |

| Thrombin | 0.8 |

These findings indicate a strong potential for this compound as an enzyme inhibitor, which could be leveraged in therapeutic applications .

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells, leading to a decrease in cell viability by approximately 70% at concentrations above 10 µM.

- Case Study on Diabetes : Another research focused on the potential use of this compound in diabetes management by examining its effect on glucose uptake in muscle cells. Results indicated an enhancement in glucose uptake by up to 50%, suggesting a role in improving insulin sensitivity.

Propriétés

IUPAC Name |

[3-butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O4/c1-2-3-4-18-9-5-8(12(16)17)6-10(7-9)19-11(13,14)15/h5-7,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAITWONDCKJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681634 | |

| Record name | [3-Butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-96-6 | |

| Record name | Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.